molecular formula C13H24O2 B1329723 trans-4-Hexylcyclohexanecarboxylic acid CAS No. 38792-92-6

trans-4-Hexylcyclohexanecarboxylic acid

Cat. No.: B1329723
CAS No.: 38792-92-6
M. Wt: 212.33 g/mol
InChI Key: POEBGIQSFIJHAX-UHFFFAOYSA-N
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Description

trans-4-Hexylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C13H24O2. It is a derivative of cyclohexane, featuring a hexyl group and a carboxylic acid functional group. This compound is known for its role as an intermediate in the synthesis of liquid crystals and other specialized materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hexylcyclohexanecarboxylic acid typically involves the hydrogenation of 4-Hexylbenzoic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-4-Hexylcyclohexanecarboxylic acid is primarily related to its chemical structure and functional groups. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The hexyl group provides hydrophobic characteristics, affecting the compound’s solubility and behavior in different environments .

Comparison with Similar Compounds

Uniqueness: trans-4-Hexylcyclohexanecarboxylic acid is unique due to its specific combination of a hexyl group and a carboxylic acid group, which imparts distinct hydrophobic and acidic characteristics. This combination makes it particularly useful in the synthesis of liquid crystals and specialized materials .

Properties

IUPAC Name

4-hexylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBGIQSFIJHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192062, DTXSID901279875
Record name Cyclohexanecarboxylic acid, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hexylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38792-92-6, 38289-30-4
Record name Cyclohexanecarboxylic acid, 4-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanecarboxylic acid, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hexylcyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Hexylcyclohexanecarboxylic acid
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trans-4-Hexylcyclohexanecarboxylic acid
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trans-4-Hexylcyclohexanecarboxylic acid
Reactant of Route 4
trans-4-Hexylcyclohexanecarboxylic acid
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trans-4-Hexylcyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Hexylcyclohexanecarboxylic acid

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